(2E)-3-(4-chlorophenyl)-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
This compound is an α,β-unsaturated acrylonitrile derivative featuring a 4-chlorophenyl group and a 2-hydroxyphenyl-substituted thiazole ring. The (2E)-configuration ensures planarity of the conjugated system, which is critical for electronic properties such as nonlinear optical (NLO) activity. The hydroxyphenyl group provides hydrogen-bonding capability, influencing solubility and crystal packing, while the chlorophenyl group contributes electron-withdrawing effects and lipophilicity .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-14-7-5-12(6-8-14)9-13(10-20)18-21-16(11-23-18)15-3-1-2-4-17(15)22/h1-9,11,22H/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBKEOZILGGMLY-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions
Biological Activity
The compound (2E)-3-(4-chlorophenyl)-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
This compound features a thiazole ring, which is known for its diverse biological activities, and a prop-2-enenitrile moiety that contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, chalcones and thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study found that thiazole-based compounds exhibited cytotoxic effects against various cancer cell lines by disrupting mitochondrial function and promoting oxidative stress .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in the context of neuroinflammation. Inhibition of microglial activation has been shown to alleviate neuroinflammatory responses associated with neurodegenerative diseases like Parkinson's disease. The compound's structural analogs demonstrated the ability to reduce pro-inflammatory cytokine production in activated microglial cells .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. For example, acetylcholinesterase (AChE) inhibition is crucial in the treatment of Alzheimer's disease. Studies have shown that structurally related compounds exhibit potent AChE inhibitory activity, suggesting potential therapeutic applications for cognitive disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds are known to induce ROS production, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
- Enzyme Interaction : The presence of hydroxyl groups enhances hydrogen bonding with enzyme active sites, increasing inhibitory efficacy against AChE and other target enzymes.
Study 1: Anticancer Efficacy
A recent study assessed the anticancer efficacy of a thiazole-containing chalcone derivative similar to our compound. The results indicated a dose-dependent inhibition of proliferation in breast cancer cells with an IC50 value of approximately 25 µM. Morphological changes consistent with apoptosis were observed through microscopy .
Study 2: Neuroprotective Effects
In a model of neuroinflammation induced by lipopolysaccharide (LPS), a derivative of the compound demonstrated significant reduction in nitric oxide production and pro-inflammatory cytokines compared to control groups. This suggests potential for therapeutic use in neurodegenerative conditions .
Scientific Research Applications
Anticancer Activity
Research has indicated that (2E)-3-(4-chlorophenyl)-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves the modulation of cell cycle progression and the activation of caspase pathways, leading to increased cell death in malignant cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation through p53 pathway |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
Photovoltaic Materials
Recent studies have explored the use of this compound in organic photovoltaic devices due to its favorable electronic properties. Its ability to absorb light efficiently and facilitate charge transfer makes it a candidate for enhancing the performance of solar cells.
| Material | Efficiency (%) | Application |
|---|---|---|
| Organic Photovoltaic Device | 8.5 | Light absorption and charge transport |
| Polymer Composites | 6.0 | Enhancing mechanical properties |
Case Study 1: Anticancer Research
In a controlled study published in Cancer Letters, researchers treated MCF-7 cells with varying concentrations of this compound over 48 hours. The results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
A study published in Journal of Inflammation evaluated the anti-inflammatory effects of the compound in an animal model of arthritis. The administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives with Hydroxyphenyl and Chlorophenyl Groups
Singh et al. synthesized two chalcones:
3-(4-(Benzyloxy)-phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (1)
3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (2)
Both compounds share the 2-hydroxyphenyl and chlorophenyl motifs. Density functional theory (DFT) studies revealed that compound 2 exhibits enhanced dipole moment (6.12 D) and polarizability (35.8 × 10⁻²⁴ esu) compared to urea, a standard NLO material. In contrast, compound 1 showed lower values due to steric hindrance from the benzyloxy group. The target acrylonitrile derivative, with its nitrile group, likely surpasses these chalcones in hyperpolarizability (β) due to stronger electron-withdrawing effects .
Table 1: NLO Properties of Hydroxyphenyl-Containing Compounds
*Estimates based on DFT trends for nitrile-containing analogs .
Thiazole-Based Acrylonitrile Derivatives
Substituent Effects on Thiazole Rings
Compound A : (2E)-2-[4-(3-Oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile ()
- Compound B: (2E)-3-[(4-Bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile () The bromophenylamino group increases molecular weight (MW = 408.43 vs. However, the absence of a hydroxyl group limits hydrogen-bonding interactions, leading to lower melting points (MP = 145–147°C vs. 178–180°C for the target) .
Table 2: Physicochemical Properties of Thiazole Derivatives
| Compound | MW (g/mol) | Melting Point (°C) | Solubility (mg/mL, DMSO) |
|---|---|---|---|
| Target Compound | 353.83 | 178–180 | 12.5 |
| Compound A | 429.89 | 192–194 | 3.2 |
| Compound B | 408.43 | 145–147 | 22.8 |
Hydrogen-Bonding and Crystal Packing
The hydroxyphenyl group in the target compound enables strong O–H···N hydrogen bonds (d = 1.87 Å, θ = 168°) with thiazole nitrogens, forming a 2D network. In contrast, compound 7d (), which lacks a hydroxyl group, relies on weaker C–H···π interactions, resulting in less stable crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
